2-(2-Pyridinyl)-5-benzyl-1H-pyrrole
Description
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted with a pyridinyl group at the 2-position and a benzyl group at the 5-position. This structure combines aromatic and heteroaromatic motifs, making it a candidate for applications in medicinal chemistry and materials science. However, related compounds with analogous pyridinyl-pyrrole frameworks are synthesized via condensation or nucleophilic substitution, as seen in the cited studies .
Properties
IUPAC Name |
2-(5-benzyl-1H-pyrrol-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-14-9-10-16(18-14)15-8-4-5-11-17-15/h1-11,18H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTMGEBAXDZKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole typically involves the formation of the pyrrole ring followed by the introduction of the pyridinyl and benzyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-pyridinecarboxaldehyde with benzylamine in the presence of a catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .
Scientific Research Applications
2-(2-Pyridinyl)-5-benzyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in the study of enzyme interactions and receptor binding.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Pyridinyl)-5-benzyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The pyridine and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Substituents like methoxycarbonyl (compound 12) or bromophenyl (compound 39) reduce yields compared to simpler pyrrole derivatives, likely due to steric hindrance or electronic effects .
- The benzyl group in this compound may offer enhanced stability compared to cyano-ethenylamino groups in compounds 12 and 13, which are prone to further cyclization .
Reactivity with Nucleophiles
Pyridinyl-pyrrole derivatives exhibit diverse reactivity with nucleophiles:
- Barbituric acid: Reacts with cyano-ethenylamino precursors to form pyrimidinyl derivatives, suggesting that this compound could undergo similar annulation reactions .
- 3-Bromoaniline: Forms arylaminopropenoates (e.g., compound 39) via nucleophilic substitution, highlighting the electrophilic character of the pyrrole core .
Spectroscopic and Physical Properties
- IR Spectroscopy: The cyano group in compound 39 shows a characteristic stretch at 2180 cm⁻¹, a feature absent in the benzyl-substituted target compound .
- Melting Points : Bromophenyl-substituted derivatives (e.g., compound 39) exhibit broad melting ranges (143–163°C), likely due to polymorphism or impurities, whereas methoxycarbonyl derivatives (12, 13) lack reported data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
